N-propyl-3-[4-(pyrrolidin-1-ylmethyl)piperidine-1-carbonyl]benzamide
Description
N-propyl-3-[4-(pyrrolidin-1-ylmethyl)piperidine-1-carbonyl]benzamide is a complex organic compound that features a benzamide core with a piperidine and pyrrolidine substituent
Properties
IUPAC Name |
N-propyl-3-[4-(pyrrolidin-1-ylmethyl)piperidine-1-carbonyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-2-10-22-20(25)18-6-5-7-19(15-18)21(26)24-13-8-17(9-14-24)16-23-11-3-4-12-23/h5-7,15,17H,2-4,8-14,16H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVXCJWCKAEION-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)C(=O)N2CCC(CC2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-3-[4-(pyrrolidin-1-ylmethyl)piperidine-1-carbonyl]benzamide typically involves multiple steps, starting with the preparation of the piperidine and pyrrolidine intermediates. The key steps include:
Formation of Piperidine Intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Pyrrolidine: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the piperidine intermediate.
Coupling with Benzamide: The final step involves coupling the piperidine-pyrrolidine intermediate with a benzamide derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-propyl-3-[4-(pyrrolidin-1-ylmethyl)piperidine-1-carbonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-propyl-3-[4-(pyrrolidin-1-ylmethyl)piperidine-1-carbonyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly for its potential as a selective receptor modulator.
Biological Studies: The compound is studied for its interactions with various enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-propyl-3-[4-(pyrrolidin-1-ylmethyl)piperidine-1-carbonyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(pyrrolidin-1-ylmethyl)phenyl)-3-propylbenzamide
- N-(4-(piperidin-1-ylmethyl)phenyl)-3-propylbenzamide
Uniqueness
N-propyl-3-[4-(pyrrolidin-1-ylmethyl)piperidine-1-carbonyl]benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. Its structure allows for selective interactions with certain biological targets, making it a valuable compound in drug discovery and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
